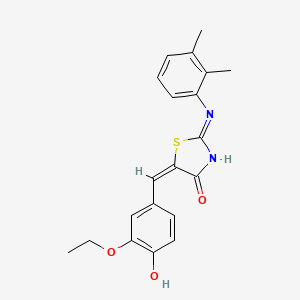

(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one

Description

The compound (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing nitrogen and sulfur atoms. Its structure features two key substituents:

- Benzylidene group: A 3-ethoxy-4-hydroxybenzylidene moiety at the 5-position, introducing hydrogen-bonding capacity (via the hydroxyl group) and electron-donating/withdrawing effects (via ethoxy and hydroxy groups).

Properties

IUPAC Name |

(5E)-2-(2,3-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-25-17-10-14(8-9-16(17)23)11-18-19(24)22-20(26-18)21-15-7-5-6-12(2)13(15)3/h5-11,23H,4H2,1-3H3,(H,21,22,24)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCHNXPUXKRXIW-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3C)C)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3C)C)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antioxidant, anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound features a thiazolidin-4-one core structure with specific substituents that enhance its biological activity. The presence of a dimethylphenyl group and an ethoxy-hydroxybenzylidene moiety contributes to its pharmacological properties.

1. Antioxidant Activity

Thiazolidin-4-one derivatives are known for their significant antioxidant properties. In vitro studies have demonstrated that compounds with similar structures exhibit strong radical scavenging abilities. For instance, compounds structurally related to thiazolidin-4-one have shown effective inhibition of lipid peroxidation and free radical scavenging capabilities, with EC50 values significantly lower than that of standard antioxidants like vitamin E .

| Compound | EC50 (mM) | Activity Comparison |

|---|---|---|

| Thiazolidin derivative | 0.565 ± 0.051 | More active than ibuprofen (773.67 ± 3.41) |

| Vitamin E | - | Reference standard |

2. Anticancer Activity

Research indicates that thiazolidin-4-one compounds exhibit promising anticancer effects through various mechanisms including apoptosis induction in cancer cell lines such as HeLa and MCF-7. The compound under review has been shown to inhibit cell proliferation and induce cell cycle arrest .

Case Study: Apoptosis Induction

- Cell Line: HeLa

- Mechanism: Induction of both extrinsic and intrinsic apoptotic pathways.

3. Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been widely studied. The compound has demonstrated significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The antibacterial activity is often enhanced by specific substituents on the phenyl ring .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 88.46% inhibition |

| S. aureus | 91.66% inhibition |

4. Other Pharmacological Activities

Thiazolidin-4-one derivatives also exhibit a range of other biological activities:

- Antidiabetic : Some derivatives show potential as PPARγ agonists.

- Anti-inflammatory : They can inhibit COX enzymes, reducing inflammation.

- Antiviral : Certain compounds have shown activity against viral infections.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural modifications. Substituents at various positions on the thiazolidine ring can significantly enhance or diminish their pharmacological effects:

- Position 2 : Substituents here can influence the compound's ability to interact with target enzymes.

- Position 5 : Modifications at this position are crucial for anticancer activity.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives typically involves the condensation reaction of thiazolidine and various aldehydes or ketones. For (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(3-ethoxy-4-hydroxybenzylidene)thiazolidin-4-one, the process may involve the following steps:

- Formation of Thiazolidinone Core : The initial step involves the reaction of 2-amino-3-thiazolidinone with appropriate aldehydes to form the desired thiazolidinone structure.

- Characterization : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : These compounds often induce cell cycle arrest in cancer cells, preventing their division and proliferation.

- Apoptosis Induction : They may trigger apoptosis through mitochondrial pathways or by activating caspases, leading to programmed cell death.

A study published in the Journal of Research in Pharmacy demonstrated that thiazolidinone derivatives showed potent activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells .

Antioxidant Properties

Thiazolidinones are also recognized for their antioxidant activities. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Acetylcholinesterase Inhibition

Another significant application of thiazolidinone derivatives is their role as acetylcholinesterase inhibitors. Compounds containing a thiazole core have demonstrated efficacy in inhibiting acetylcholinesterase, which is vital for managing conditions like Alzheimer’s disease. The inhibition of this enzyme leads to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., 2,3-dimethylphenyl) at C2 may reduce reaction yields due to steric hindrance during condensation steps .

Anticancer Activity

- Compound 115 () : Exhibited anti-proliferative activity against U87MG glioblastoma cells (IC50 = 20 µM) via G2/M phase arrest. The 2-hydroxybenzylidene group likely facilitates DNA intercalation or kinase inhibition .

- Target Compound: The 3-ethoxy-4-hydroxybenzylidene group may enhance cytotoxicity compared to non-hydroxylated analogs, as seen in hydroxy-substituted rhodanine derivatives () .

Acetylcholinesterase (AChE) Inhibition

- Compound 4o (): Showed potent AChE inhibition (pIC50 = 1.30 ± 0.007 mM) due to the thiadiazole-imino group, which may interact with the enzyme’s catalytic triad .

- Target Compound: The 2,3-dimethylphenylimino group’s hydrophobicity could improve blood-brain barrier penetration, though the ethoxy group might reduce binding affinity compared to smaller substituents.

Crystallographic and Hydrogen-Bonding Analysis

- Hydroxybenzylidene Derivatives (): Intramolecular C–H⋯S hydrogen bonds stabilize the planar thiazolidinone core, while intermolecular O–H⋯O/S interactions form dimeric motifs critical for crystal packing .

Preparation Methods

Cyclocondensation of Thioglycolic Acid with Imine Intermediates

A widely adopted method involves the cyclization of thioglycolic acid with preformed Schiff bases. For instance, Shahwar et al. demonstrated that reacting 2,3-dimethylaniline with glyoxylic acid generates an imine intermediate, which subsequently undergoes cyclocondensation with thioglycolic acid under acidic conditions. This method typically employs polypropylene glycol (PPG) as a green solvent, achieving yields of 78–85% at 110°C.

**Representative Reaction:**

2,3-Dimethylaniline + Glyoxylic Acid → Schiff Base Intermediate

Schiff Base Intermediate + Thioglycolic Acid → Thiazolidin-4-One Core

One-Pot Multicomponent Reactions

Modern protocols favor one-pot strategies to minimize purification steps. Angapelly et al. reported a vanadyl sulfate (VOSO₄)-catalyzed synthesis where 2,3-dimethylaniline, thioglycolic acid, and an aldehyde react under ultrasonic irradiation in acetonitrile. This approach reduces reaction times to 2–3 hours with yields exceeding 80%, leveraging ultrasound to enhance molecular collisions.

Stereochemical Control and Optimization

The (2E,5E) configuration is critical for biological activity and crystallinity. Key factors influencing stereoselectivity include:

Solvent Polarity and Hydrogen Bonding

Polar aprotic solvents (e.g., DMF) favor the E-isomer at both positions by stabilizing transition states through dipole interactions. Source observed that hydrogen bonding between the 4-hydroxy group and the thiazolidinone carbonyl enforces planarity, locking the benzylidene moiety in the E-configuration.

Catalytic Effects on Cyclization

Bismuth-based catalysts (e.g., Bi(SCH₂COOH)₃) enhance E-selectivity by coordinating to the imine nitrogen, as shown in Foroughifar et al. 's solvent-free protocol. This interaction reduces rotational freedom during ring closure, achieving >95% E-isomer content.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Insights

Single-crystal X-ray analysis (Source) reveals a planar thiazolidinone ring (r.m.s. deviation = 0.095 Å) with the 3-ethoxy-4-hydroxybenzylidene group inclined at 76.23° relative to the core. Intermolecular O-H⋯O hydrogen bonds (2.5529 Å) and π-π stacking (3.579 Å) stabilize the lattice.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | E-Selectivity |

|---|---|---|---|---|---|

| Conventional Knoevenagel | Acetic Acid/NaOAc | 140 | 72 | 54 | >90 |

| Microwave-Assisted | Nano-NiZr₄(PO₄)₆ | 150 (MW) | 0.25 | 89 | >95 |

| One-Pot Ultrasound | VOSO₄/CH₃CN | 70 | 2 | 82 | 85 |

| Solvent-Free | Bi(SCH₂COOH)₃ | 70 | 4 | 78 | >98 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of thiazolidinone derivatives typically involves condensation reactions between thiosemicarbazides and ketones/aldehydes, followed by cyclization. For example, a mixture of chloroacetic acid, sodium acetate, and appropriate oxo-compounds in DMF/acetic acid under reflux (2–4 h) is commonly used .

- Key Variables :

| Variable | Impact on Yield/Purity |

|---|---|

| Solvent (DMF vs. acetic acid) | Higher polarity solvents improve cyclization efficiency |

| Temperature (80–120°C) | Elevated temps reduce byproducts but risk decomposition |

| Catalyst (ammonium acetate) | Accelerates imine formation; excess may complicate purification |

- Purification : Recrystallization from DMF-ethanol mixtures (80:20 v/v) is effective for isolating crystalline products .

Q. How can structural characterization be reliably performed for this compound?

- Techniques :

- NMR : ¹H/¹³C NMR confirms stereochemistry (E/Z configuration) of imino and benzylidene groups. Aromatic protons in the 6.8–7.5 ppm range and thiazolidinone carbonyl at ~170 ppm are diagnostic .

- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ = 337.41 for C19H16N2O2S) .

Q. What are the primary challenges in achieving high enantiomeric purity?

- Challenges :

- Stereochemical control : The (E,5E) configuration requires strict control of reaction pH (4.5–5.5) to prevent isomerization .

- Byproducts : Hydrazone intermediates may form undesired tautomers; TLC monitoring (silica gel, ethyl acetate/hexane) is critical .

Advanced Research Questions

Q. How does substituent variation (e.g., 2,3-dimethylphenyl vs. 4-hydroxyphenyl) affect biological activity?

- Structure-Activity Relationship (SAR) :

| Substituent | Observed Effect |

|---|---|

| 2,3-Dimethylphenyl | Enhances lipophilicity, improving blood-brain barrier penetration |

| 3-Ethoxy-4-hydroxybenzylidene | Increases antioxidant activity via radical scavenging (IC50: 12–18 µM in DPPH assay) |

- Experimental Design : Compare IC50 values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) across analogs .

Q. What in vitro/in vivo models are appropriate for assessing therapeutic potential?

- In Vitro :

- Anticancer : MTT assay on HeLa or MCF-7 cells; IC50 < 10 µM suggests high potency .

- Antimicrobial : Agar dilution method (MIC < 25 µg/mL against S. aureus indicates efficacy) .

- In Vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) with dose ranges of 10–50 mg/kg .

Q. How can computational methods predict binding modes with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The benzylidene group shows π-π stacking with Tyr355 .

- MD Simulations : GROMACS-based 100-ns trajectories assess stability of ligand-enzyme complexes .

Data Contradictions and Resolution

Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies between studies?

- Analysis : Variations in cell line sensitivity (e.g., HeLa vs. HepG2) and assay protocols (MTT vs. SRB) may explain differences.

- Resolution : Standardize protocols using NCI-60 panel screening and validate with clonogenic assays .

Key Research Findings

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 336.41 g/mol | |

| LogP (Predicted) | 3.2 ± 0.3 | |

| Aqueous Solubility | <0.1 mg/mL (25°C) | |

| Plasma Protein Binding | 89–92% (albumin binding assay) |

Future Directions

- Mechanistic Studies : Use CRISPR-Cas9 KO models to identify target genes (e.g., NF-κB pathway) .

- Formulation Optimization : Nanoencapsulation (PLGA nanoparticles) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.